molecular formula C23H16BrNO3 B4966879 6-benzyl-8-bromo-2-oxo-N-phenyl-2H-chromene-3-carboxamide

6-benzyl-8-bromo-2-oxo-N-phenyl-2H-chromene-3-carboxamide

Cat. No. B4966879
M. Wt: 434.3 g/mol
InChI Key: JIAMHAOYCQUJQU-UHFFFAOYSA-N
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Description

6-benzyl-8-bromo-2-oxo-N-phenyl-2H-chromene-3-carboxamide, commonly known as BRB-N-9, is a synthetic compound that belongs to the family of chromene derivatives. This compound has been extensively studied due to its potential applications in the field of medicinal chemistry. BRB-N-9 has been found to possess various biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Scientific Research Applications

BRB-N-9 has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess various biological activities, including anti-inflammatory, anticancer, and antiviral properties. BRB-N-9 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess antiviral activity against herpes simplex virus type 1 and type 2.

Mechanism of Action

The exact mechanism of action of BRB-N-9 is not fully understood. However, it has been suggested that BRB-N-9 exerts its biological activities by inhibiting the activity of various enzymes and signaling pathways. For example, BRB-N-9 has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
BRB-N-9 has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, BRB-N-9 has been found to inhibit the replication of herpes simplex virus type 1 and type 2.

Advantages and Limitations for Lab Experiments

BRB-N-9 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been extensively studied, and its biological activities are well characterized. However, there are also some limitations to using BRB-N-9 in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, its potential toxicity and side effects are not well characterized, which makes it difficult to use in animal studies.

Future Directions

There are several future directions for the study of BRB-N-9. One potential direction is to further investigate its mechanism of action. Understanding how BRB-N-9 exerts its biological activities will help in the design of more effective drugs based on this compound. Another potential direction is to study the potential side effects and toxicity of BRB-N-9. This will help in the development of safe and effective drugs based on this compound. Finally, there is a need to study the potential applications of BRB-N-9 in the treatment of other diseases, such as viral infections and autoimmune disorders.

Synthesis Methods

BRB-N-9 can be synthesized by the reaction of 6-benzyl-8-bromo-2-hydroxy-N-phenyl-2H-chromene-3-carboxamide with thionyl chloride in the presence of triethylamine. The resulting compound is then purified through column chromatography to obtain pure BRB-N-9.

properties

IUPAC Name

6-benzyl-8-bromo-2-oxo-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrNO3/c24-20-13-16(11-15-7-3-1-4-8-15)12-17-14-19(23(27)28-21(17)20)22(26)25-18-9-5-2-6-10-18/h1-10,12-14H,11H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAMHAOYCQUJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=C(C(=C2)Br)OC(=O)C(=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-benzyl-8-bromo-2-oxo-N-phenyl-2H-chromene-3-carboxamide

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